7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one
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Overview
Description
7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one is a bicyclic compound characterized by its unique structure and chemical properties. This compound belongs to the bicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one involves several synthetic routes. One common method is the multicomponent reaction, particularly the 1-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is well-explored and provides a straightforward approach to achieving the desired bicyclic structure. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various functionalized derivatives of the original compound.
Scientific Research Applications
7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one can be compared with other similar compounds in the bicyclo[3.3.1]nonane family, such as:
9-Methoxy-9-methylbicyclo[3.3.1]nonane: Known for its use in asymmetric catalysis and as an anticancer agent.
Bicyclo[3.3.1]nonane-3,7-dione: Used in the synthesis of various functionalized derivatives and as a precursor in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61081-38-7 |
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Molecular Formula |
C11H14Cl2O |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
7,8-dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one |
InChI |
InChI=1S/C11H14Cl2O/c1-5-7-3-8(6(2)11(5)14)10(13)9(12)4-7/h4-8,10H,3H2,1-2H3 |
InChI Key |
AHMJUEYMZVRKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C(C1=O)C)C(C(=C2)Cl)Cl |
Origin of Product |
United States |
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